![molecular formula C15H14FN3O3S B2954874 3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide CAS No. 1797094-34-8](/img/structure/B2954874.png)
3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a fluoro and methoxy substituent on a benzene ring, an amide group, and a tetrahydrothiazoloazepinone group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazoloazepinone ring, the introduction of the fluoro and methoxy groups, and the formation of the amide bond. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, for example, would have a planar structure due to the delocalized π electrons. The tetrahydrothiazoloazepinone ring could have a more complex three-dimensional structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzene ring could undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluoro and methoxy groups could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Chemical Synthesis and Pharmacological Activities : Research involving similar chemical structures, such as benzodiazaborines and thiazolidinones, has focused on the synthesis of novel compounds with potential pharmacological activities. For instance, compounds with fluoro- and methoxy-substitutions have been synthesized and evaluated for their antifungal activities against various pathogenic fungi, demonstrating the role of such compounds in developing new antimicrobial agents (Yang et al., 2015).
Antimicrobial and Anticancer Properties : The synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, starting from 2-amino benzothiazole, showcases the exploration of these compounds for antimicrobial and anticancer activities. This research highlights the potential for compounds with fluorine and thiazole components to serve as bases for therapeutic agents (Kumbhare et al., 2014).
Fluorinated Compounds in Drug Design
Fluorine in Drug Development : The inclusion of fluorine in drug molecules, such as in the synthesis of fluorinated heterocyclic compounds, can significantly impact their pharmacokinetic and pharmacodynamic properties. Research into the efficacious synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones using fluoroacrylic building blocks exemplifies the versatility of fluorinated compounds in medicinal chemistry (Shi et al., 1996).
Fluorinated Ligands for Imaging : The development of fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) illustrates the critical role of fluorinated compounds in diagnostic imaging and the potential for advancing cancer diagnosis and treatment monitoring (Tu et al., 2007).
Safety And Hazards
Future Directions
The study of “3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide” could lead to new insights in various fields of chemistry and biology. Future research could explore its synthetic routes, its reactivity, its potential biological activity, and its physical and chemical properties .
properties
IUPAC Name |
3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-22-11-5-4-8(7-9(11)16)13(20)19-15-18-10-3-2-6-17-14(21)12(10)23-15/h4-5,7H,2-3,6H2,1H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQIGIKQPVXYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide |
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